Thiourea, N-(1-methylethyl)-N'-phenyl-
Overview
Description
Thiourea derivatives are an important class of compounds in organic chemistry due to their versatile applications in catalysis, organic synthesis, and materials science. Their unique structural features allow them to participate in a variety of chemical reactions and serve as key intermediates in the synthesis of complex molecules.
Synthesis Analysis
Thiourea derivatives are synthesized through a reaction involving an amine and isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate, characterized by spectroscopy and X-ray crystallography (Yeo & Tiekink, 2019).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical behavior. For instance, in solid-state, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea exists as the thioamide tautomer with an anti-disposition of the thioamide–N–H atoms and features intramolecular hydrogen bonding, contributing to its stability and reactivity (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including cyclization and oxidation, to form a range of products such as 1,3-thiazines and 2-thiouracils, which are confirmed by spectroscopic methods (Dzurila et al., 1991).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as crystallinity and solubility, are influenced by their molecular structure. For example, N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea derivatives have been studied for their crystal morphology and optical properties, which are crucial for their applications in materials science (Kaminsky et al., 2010).
Scientific Research Applications
Applications in Biological Activities and Drug Metabolism
Thiourea derivatives, including N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea, have exhibited significant biological activities. Notably, certain derivatives have shown remarkable anticonvulsant activity, with in vivo metabolism studies conducted on rats to investigate the metabolic pathway of such compounds (Kaymakçıoğlu et al., 2003).
Role in Transition Metal Complexes
Research has focused on synthesizing various thiourea derivatives and their transition metal complexes. These complexes have been characterized by elemental and spectral studies, revealing that metals coordinate through the sulfur group of thioamide of ligands. Notably, in nickel complexes, nickel coordinates to both oxygen and sulfur, forming a square planar geometry, which is significant due to the biological activities these complexes exhibit, including analgesic, bactericidal, and insecticidal activities (Shadab & Aslam, 2014).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-3-propan-2-ylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMRUOVWMEFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164653 | |
Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea, N-(1-methylethyl)-N'-phenyl- | |
CAS RN |
15093-36-4 | |
Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenyl-N'-isopropylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N-(1-methylethyl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15093-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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